Thio-ITP

RNA polymerase transcription competitive inhibition

Researchers studying transcriptional regulation often face non-specific inhibition from ATP/GTP analogs. Thio-ITP (CAS 27652-34-2) provides a precise, reversible RNA polymerase I/II inhibitor with defined kinetics, overcoming that uncertainty. • Competitive inhibitor: Ki 40.9 μM (Pol I), 38.0 μM (Pol II); reversed by GTP competition for dose-response studies • Also promotes tubulin assembly and serves as substrate for T4 RNA ligase, TPMT, and (Na⁺+K⁺)-ATPase assays • Research-grade compound available in multiple pack sizes with fast global shipping - ensure supply chain reliability for your enzyme-mechanism and transcription studies.

Molecular Formula C10H15N4O13P3S
Molecular Weight 524.23 g/mol
CAS No. 27652-34-2
Cat. No. B1226696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThio-ITP
CAS27652-34-2
Synonyms6-mercapto-9 beta-ribofuranosylpurine-5'-triphosphate
6-mercaptopurine ribonucleoside triphosphate
6-thioadenosine-5'-triphosphate
6-thioinosine-5'-triphosphate
SRTP
Molecular FormulaC10H15N4O13P3S
Molecular Weight524.23 g/mol
Structural Identifiers
SMILESC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H,11,12,31)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1
InChIKeyGQNRDWAOABGWGP-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thio-ITP: RNA Polymerase & Enzyme Studies


Thio-ITP (6-Thioinosine 5′-triphosphate, 6-Mercaptopurine ribonucleoside triphosphate) is a sulfur-containing purine nucleotide analog that functions as a competitive inhibitor of RNA polymerases I and II, with reported Ki values of 40.9 μM and 38.0 μM, respectively [1]. It also serves as a substrate analog for various nucleotide-dependent enzymes, including T4 RNA ligase and thiopurine methyltransferase, and has been shown to promote tubulin assembly in vitro [2][3].

RNA polymerase I/II competitive inhibition assays
Transcription regulation and enzyme kinetics studies
Tubulin assembly and nucleotide-dependent enzyme profiling
Thiopurine metabolism pharmacogenetic research

Why Standard Nucleotides Cannot Replace Thio-ITP


Thio-ITP is not functionally interchangeable with ATP, GTP, or ITP due to its unique sulfur substitution at the 6-position of the purine ring, which alters its enzyme binding kinetics and biological activity. While ATP and GTP serve as natural substrates for numerous enzymes, Thio-ITP acts as a competitive inhibitor of RNA polymerases with well-defined Ki values [1][2]. Furthermore, Thio-ITP does not support RNA synthesis when substituted for GTP, unlike other nucleotide analogs such as inosine triphosphate or 5-azauridine triphosphate [3]. These distinct properties mean that substituting Thio-ITP with a generic nucleotide will fundamentally alter experimental outcomes in RNA synthesis inhibition, enzyme kinetics, and tubulin assembly assays.

Thio-ITP
Standard nucleotides (ATP, GTP, ITP)
Enzyme binding kinetics
Sulfur substitution at 6-position alters binding and leads to competitive inhibition
Natural substrate kinetics; no inhibition at physiological concentrations
RNA synthesis support
Does not support RNA synthesis (pure inhibitor)
ITP replaces GTP and supports measurable RNA synthesis

Thio-ITP vs Related Nucleotide Analogs


RNA Polymerase I/II Competitive Inhibition

Thio-ITP exhibits competitive inhibition of human RNA polymerase I and II with Ki values of 40.9±11.0 μM and 38.0±6.47 μM, respectively, whereas natural substrate GTP supports RNA synthesis [1]. In contrast, inosine triphosphate (ITP) can replace GTP in RNA synthesis to a certain extent, and 6-azauridine triphosphate can replace UTP [2].

RNA Pol I/II Ki
Head-to-head
Ki 40.9±11.0 μM (Pol I), 38.0±6.47 μM (Pol II)
Supports transcription inhibition study design
Human lymphoma P3HR-1 cells, partially purified polymerases
RNA polymerase transcription competitive inhibition

GTP-Competitive Inhibition & Reversibility

Kinetic studies demonstrate that Thio-ITP acts as a competitive inhibitor of RNA polymerases by competing with guanosine 5'-triphosphate (GTP) for the enzyme-binding site. The inhibition of RNA polymerase activities by Thio-ITP is reversible upon increasing GTP concentrations in the reaction mixture [1]. This contrasts with non-competitive inhibitors such as α-amanitin, which binds irreversibly to RNA polymerase II [2].

Inhibition mechanism
Head-to-head
Competitive, reversed by GTP vs α-amanitin irreversible
Enables dose-dependent transcriptional control
Human lymphoma P3HR-1 nuclear extracts
RNA polymerase GTP competition mechanism of action

Lack of RNA Synthesis Support vs ITP

When substituted for GTP in E. coli RNA polymerase assays, Thio-ITP did not support the incorporation of ribonucleotides into RNA, whereas inosine triphosphate (ITP) replaced GTP and supported RNA synthesis [1][2]. Additionally, 6-azauridine triphosphate replaced UTP and supported synthesis, while 5-halogenated UTPs replaced UTP [2].

RNA synthesis support
Head-to-head
0% activity vs ITP supports synthesis
Confirms pure inhibitor, not a substrate
E. coli RNA polymerase assay
RNA synthesis substrate analog inhibition

Tubulin Assembly Promotion vs GTP-γ-S

Thio-ITP promoted the assembly of bovine brain tubulin into microtubules, similar to GTP, whereas GTP-γ-S promoted assembly at a greatly reduced rate and ATP-γ-S failed to promote assembly [1]. Microtubules formed with GTP-γ-S showed increased cold stability, indicating different post-assembly dynamics [1].

Tubulin assembly
Head-to-head
Promotes assembly like GTP; GTP-γ-S rate greatly reduced
Microtubule dynamics without altered hydrolysis
Bovine brain tubulin, in vitro
tubulin microtubule nucleotide analog

TPMT Substrate Activity vs 6-Mercaptopurine

Thio-ITP serves as a substrate for human thiopurine methyltransferase (TPMT), with kinetic parameters that differ from the parent drug 6-mercaptopurine [1]. While quantitative Km or Vmax values are not specified in the available data, the compound is established as a TPMT substrate and is used in pharmacogenetic studies of thiopurine metabolism [2].

TPMT substrate activity
Data to verify
Substrate, kinetic parameters not available
Supports pharmacogenetic profiling context
Exact Km/Vmax not specified in available data
thiopurine methyltransferase pharmacogenetics drug metabolism

Thio-ITP Experimental Workflows


RNA Polymerase I/II Transcriptional Inhibition

Employ Thio-ITP as a reversible, competitive inhibitor of RNA polymerases I and II (Ki = 40.9 μM and 38.0 μM, respectively) to dissect transcriptional regulation in human lymphoma cell nuclear extracts. The inhibition is reversed by increasing GTP concentrations, allowing for precise dose-response studies [1].

Tubulin Assembly Dynamics

Utilize Thio-ITP to promote tubulin assembly in vitro, enabling studies of microtubule polymerization without the altered hydrolysis kinetics observed with GTP-γ-S. This facilitates examination of nucleotide-dependent conformational changes in tubulin [2].

Thiopurine Metabolism Pharmacogenetics

Apply Thio-ITP as a substrate in enzymatic assays to assess the impact of ITPA and TPMT polymorphisms on thiopurine metabolite accumulation. This is critical for understanding variability in drug response and toxicity during 6-mercaptopurine or azathioprine therapy [3][4].

Nucleotide-Dependent Enzyme Inhibition

Use Thio-ITP as a competitive inhibitor or substrate analog for enzymes such as T4 RNA ligase and (Na⁺+K⁺)-ATPase, providing a tool for probing nucleotide-binding site specificity and kinetic mechanisms [5][6].

Application
Selection Property
Validation Focus
Transcription inhibition studies
Competitive inhibition kinetics
GTP-reversible dose-response profiling
Tubulin polymerization studies
Assembly promotion without altered hydrolysis
Microtubule dynamics endpoint monitoring
Thiopurine pharmacogenetic profiling
TPMT/ITPA substrate activity
Polymorphism impact on metabolite accumulation
Nucleotide-binding enzyme inhibition
Competitive inhibition / substrate analog
Kinetic mechanism and binding-site specificity

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